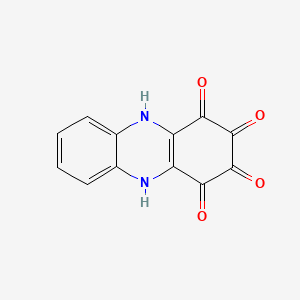

2,3-Dihydroxy-1,4-phenazinedione

CAS No.: 23774-13-2

Cat. No.: VC3825818

Molecular Formula: C12H6N2O4

Molecular Weight: 242.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23774-13-2 |

|---|---|

| Molecular Formula | C12H6N2O4 |

| Molecular Weight | 242.19 g/mol |

| IUPAC Name | 5,10-dihydrophenazine-1,2,3,4-tetrone |

| Standard InChI | InChI=1S/C12H6N2O4/c15-9-7-8(10(16)12(18)11(9)17)14-6-4-2-1-3-5(6)13-7/h1-4,13-14H |

| Standard InChI Key | RKNYQLOSDNLISG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC3=C(N2)C(=O)C(=O)C(=O)C3=O |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(N2)C(=O)C(=O)C(=O)C3=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

2,3-Dihydroxy-1,4-phenazinedione is systematically named as 5,10-dihydrophenazine-1,2,3,4-tetrone under IUPAC conventions. Common synonyms include 2,3-Dihydroxy-phenazin-1.4-chinon, 2,3-Dihydroxyphenazine-1,4-quinone, and 2,4-phenazinequinone . Its structure consists of a planar phenazine backbone substituted with hydroxyl and ketone functional groups, which influence its reactivity and intermolecular interactions (Figure 1).

Molecular and Crystallographic Data

The compound’s molecular formula (C₁₂H₆N₂O₄) corresponds to an exact mass of 242.033 g/mol . Crystallographic data remain unreported, but its density (1.64 g/cm³) and refractive index (1.711) suggest a tightly packed solid-state structure . The absence of a recorded melting point implies decomposition upon heating, a common trait among polycyclic quinones.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key thermodynamic properties include a boiling point of 412.7°C at atmospheric pressure and a vapor pressure of 5.09 × 10⁻⁷ mmHg at 25°C . The low vapor pressure indicates limited volatility, making it suitable for high-temperature applications. Its moderate LogP value (1.336) and high polar surface area (100.38 Ų) suggest preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Table 1: Physicochemical Properties of 2,3-Dihydroxy-1,4-phenazinedione

| Property | Value |

|---|---|

| CAS Number | 23774-13-2 |

| Molecular Formula | C₁₂H₆N₂O₄ |

| Molecular Weight | 242.19 g/mol |

| Density | 1.64 g/cm³ |

| Boiling Point | 412.7°C at 760 mmHg |

| LogP | 1.336 |

| Polar Surface Area | 100.38 Ų |

| Vapor Pressure | 5.09 × 10⁻⁷ mmHg at 25°C |

Synthesis and Manufacturing

Historical Synthesis Routes

The earliest reported synthesis, documented by Kehrmann in 1890, involves the oxidation of 1,2,3,4-phenazinetetrone under aerobic conditions . This method, while straightforward, suffers from unspecified yields and limited scalability. Nietzki and Schmidt (1888) explored alternative pathways using condensation reactions, though procedural details remain sparse .

Table 2: Synthesis Methods for 2,3-Dihydroxy-1,4-phenazinedione

Modern Challenges

Contemporary synthetic approaches are hindered by the compound’s propensity for decomposition and the lack of optimized catalytic systems. Advances in green chemistry, such as photochemical oxidation or enzyme-mediated synthesis, remain unexplored but could address these limitations.

Regulatory Status

Classified under HS code 2933990090, the compound is regulated as a heterocyclic nitrogen-containing substance . Safety protocols should include gloves, eye protection, and ventilation to minimize exposure.

Analytical Characterization

Spectroscopic Methods

Fourier-transform infrared (FTIR) spectroscopy would identify hydroxyl (3200–3500 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) spectroscopy could resolve aromatic proton environments, though no published spectra exist . Mass spectrometry would confirm the molecular ion peak at m/z 242.033 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume